molecular formula C11H11NO2 B1315939 4-(Benzyloxy)-3-oxobutanenitrile CAS No. 118602-96-3

4-(Benzyloxy)-3-oxobutanenitrile

Cat. No. B1315939
M. Wt: 189.21 g/mol
InChI Key: YSKQUFWFVBBDFD-UHFFFAOYSA-N
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Patent
US04874760

Procedure details

In a stream of argon, 156.2 ml (0.248 mole) of a solution of 1.6 moles of n-butyllithiumhexane was added to 150 ml of anhydrous tetrahydrofuran. The mixture was cooled to -78° C., and a solution of 15.8 ml (0.293 mole) of acetonitrile in 50 ml of anhydrous tetrahydrofuran was added dropwise. The mixture was stirred at -78° C. for 1 hour. A solution of 55.2 g (0.248 mole) of ethylbenzyloxyacetate in 100 ml of anhydrous tetrahydrofuran was added dropwise. The mixture was stirred at -78° C. for 15 minutes and at room temperature for 50 minutes. The mixture was then poured into 200 ml of ice water. The aqueous layer was washed with ether, acidified with concentrated hydrochloric acid, and extracted with ether. The ether layer was washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 70.9 g of crude 4-benzyloxy-3-ketobutanenitrile.
[Compound]
Name
solution
Quantity
156.2 mL
Type
reactant
Reaction Step One
Name
n-butyllithiumhexane
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.[C:12](#[N:14])[CH3:13].C([O:17][C:18](=O)[CH2:19][O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)C>O1CCCC1>[CH2:21]([O:20][CH2:19][C:18](=[O:17])[CH2:13][C:12]#[N:14])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
156.2 mL
Type
reactant
Smiles
Name
n-butyllithiumhexane
Quantity
1.6 mol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
55.2 g
Type
reactant
Smiles
C(C)OC(COCC1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at -78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -78° C. for 15 minutes and at room temperature for 50 minutes
Duration
50 min
WASH
Type
WASH
Details
The aqueous layer was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70.9 g
YIELD: CALCULATEDPERCENTYIELD 151.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.